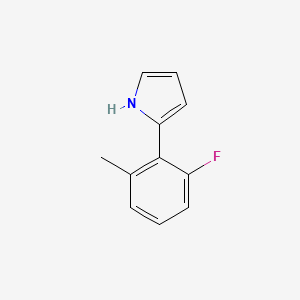
2-(2-Fluoro-6-methylphenyl)pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-6-methylphenyl)pyrrole is a chemical compound that belongs to the class of fluorinated aromatic heterocycles. This compound features a pyrrole ring, which is a five-membered heterocyclic aromatic ring containing one nitrogen atom, substituted with a fluorine atom and a methyl group at the 2 and 6 positions of the phenyl ring, respectively. The presence of fluorine and methyl groups significantly influences the chemical and physical properties of the compound, making it a valuable substance in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common synthetic route involves the direct fluorination of 2-methylpyrrole using a fluorinating agent such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3). The reaction is typically carried out under controlled conditions to avoid over-fluorination.
Cross-Coupling Reactions: Another approach is the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorine atom. This method involves the reaction of 2-methylpyrrole with a fluorinated boronic acid or boronic ester in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: The compound can also be synthesized through electrophilic aromatic substitution reactions, where a fluorinating agent is used to introduce the fluorine atom onto the phenyl ring of 2-methylpyrrole.
Industrial Production Methods: In an industrial setting, the production of this compound is typically carried out using large-scale reactors equipped with advanced control systems to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo-compounds or carboxylic acids.
Reduction: Reduction reactions can convert the fluorinated pyrrole into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Electrophilic substitution typically involves the use of strong acids or Lewis acids, while nucleophilic substitution may require strong bases.
Major Products Formed:
Oxidation: Fluorinated pyrrole derivatives, carboxylic acids.
Reduction: Amines, amides.
Substitution: Various substituted pyrroles, depending on the substituent introduced.
Scientific Research Applications
2-(2-Fluoro-6-methylphenyl)pyrrole has found applications in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Medicine: It has potential therapeutic applications, such as in the design of new drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-(2-Fluoro-6-methylphenyl)pyrrole exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom plays a crucial role in enhancing the compound's binding affinity and selectivity.
Comparison with Similar Compounds
2-(2-Fluoro-6-methylphenyl)pyrrole is similar to other fluorinated pyrroles and phenylpyrroles, but its unique combination of fluorine and methyl groups sets it apart. Some similar compounds include:
2-(2-Fluoro-6-methoxyphenyl)pyrrole
2-(2-Fluoro-6-ethylphenyl)pyrrole
2-(2-Fluoro-6-chlorophenyl)pyrrole
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C11H10FN |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
2-(2-fluoro-6-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10FN/c1-8-4-2-5-9(12)11(8)10-6-3-7-13-10/h2-7,13H,1H3 |
InChI Key |
GXUHVCVSCVJRAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















